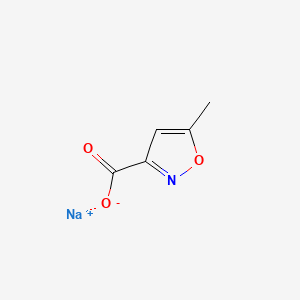

Sodium 5-methylisoxazole-3-carboxylate

Description

Propriétés

Numéro CAS |

85392-50-3 |

|---|---|

Formule moléculaire |

C5H4NNaO3 |

Poids moléculaire |

149.08 g/mol |

Nom IUPAC |

sodium;5-methyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO3.Na/c1-3-2-4(5(7)8)6-9-3;/h2H,1H3,(H,7,8);/q;+1/p-1 |

Clé InChI |

BQRDHPHTXJYNTE-UHFFFAOYSA-M |

SMILES |

CC1=CC(=NO1)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC(=NO1)C(=O)[O-].[Na+] |

Autres numéros CAS |

85392-50-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Key Properties of 5-Methylisoxazole-3-Carboxylate Derivatives

*Theoretical values for sodium salt derived from parent acid data.

Méthodes De Préparation

Alkaline Hydrolysis of Methyl 5-Methylisoxazole-3-Carboxylate

The hydrolysis of methyl 5-methylisoxazole-3-carboxylate to its sodium salt represents a widely utilized method due to its high yield and operational simplicity. This two-step process involves saponification of the ester followed by neutralization.

Reaction Mechanism and Conditions

Methyl 5-methylisoxazole-3-carboxylate undergoes nucleophilic acyl substitution in the presence of sodium hydroxide. The ester group (-COOCH₃) is replaced by a carboxylate anion (-COO⁻), which is subsequently protonated to form the carboxylic acid. Neutralization with stoichiometric sodium hydroxide yields the sodium salt.

Key steps include:

- Saponification : A solution of methyl ester (5.8 mmol) in tetrahydrofuran (2 mL) is treated with aqueous sodium hydroxide (11.6 mmol) and methanol (4 mL) at room temperature for 18–20 hours.

- Acidification and Extraction : The mixture is acidified to pH 2 using hydrochloric acid, and the carboxylic acid is extracted with ethyl acetate.

- Neutralization : The isolated acid is dissolved in water or ethanol and treated with sodium hydroxide to form the sodium salt.

Optimization and Yield

Reaction optimization studies demonstrate that a 1:2 molar ratio of ester to sodium hydroxide in tetrahydrofuran-methanol-water (1:2:1 v/v) maximizes yield (90%). Prolonged stirring (>18 hours) ensures complete hydrolysis, while controlled acidification minimizes byproducts. The final sodium salt is obtained as a white crystalline solid after solvent evaporation.

Table 1: Hydrolysis Reaction Parameters

Direct Neutralization of 5-Methylisoxazole-3-Carboxylic Acid

Direct neutralization bypasses ester hydrolysis by starting with the pre-formed carboxylic acid. This method is favored for its rapidity and high purity outcomes.

Alternative Approaches and Synthetic Challenges

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Criterion | Hydrolysis Method | Neutralization Method |

|---|---|---|

| Starting Material Cost | Moderate (ester synthesis required) | High (carboxylic acid required) |

| Yield | 90% | >95% |

| Purity | 85–90% | >95% |

| Scalability | High | Moderate |

| Key Challenge | Solvent recovery | Acid availability |

Q & A

Q. Q1. What are the optimal synthetic routes for Sodium 5-methylisoxazole-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves esterification and subsequent saponification. For example, Ethyl 5-methylisoxazole-3-carboxylate (a precursor) is synthesized via cyclization of β-keto esters or hydroxylamine intermediates, achieving ~55% yield . Key factors influencing yield include:

- Reagent stoichiometry : Excess hydroxylamine hydrochloride improves cyclization efficiency.

- Temperature control : Reactions performed at 0–5°C minimize side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isoxazole derivatives from unreacted starting materials .

For sodium salt formation, NaOH-mediated saponification under anhydrous conditions (e.g., THF/water) is recommended to avoid hydrolysis of the isoxazole ring .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Diagnostic peaks include the isoxazole proton (δ ~6.36 ppm, singlet) and carboxylate carbon (δ ~169 ppm). Methyl groups on the isoxazole ring appear as singlets at δ ~2.48 ppm (1H NMR) .

- HPLC-MS : Use reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm >95% purity. Monitor for degradation products (e.g., free carboxylic acid) .

- Melting point : The sodium salt may lack a sharp melting point due to hygroscopicity; instead, use TGA/DSC to assess thermal stability .

Q. Q3. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 0–6°C under nitrogen to prevent hydrolysis. Avoid exposure to humidity, which degrades carboxylate salts .

- Safety : Use PPE (gloves, goggles) to minimize skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for sodium carboxylate analogs .

Advanced Research Questions

Q. Q4. How can researchers design experiments to investigate the biological activity of this compound in MAPK signaling pathways?

Methodological Answer:

- In vitro kinase assays : Use recombinant MAPK enzymes (e.g., ERK1/2) and measure inhibition via fluorescence-based ADP-Glo™ assays. Compare IC50 values with known inhibitors (e.g., PD98059) .

- Cellular models : Treat HEK293 or HeLa cells with the compound (1–100 µM) and assess phosphorylation of MAPK targets (e.g., p-ERK) via Western blot. Include controls with U0126 (MEK inhibitor) to validate specificity .

- SAR studies : Modify the methyl or carboxylate groups (e.g., 5-cyclopropyl or 5-phenyl derivatives) to correlate structural changes with activity .

Q. Q5. What analytical strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for isoxazole derivatives?

Methodological Answer:

- Data validation : Cross-reference NMR (δ values) and HPLC retention times with synthetic intermediates (e.g., Ethyl 5-methylisoxazole-3-carboxylate) to confirm consistency .

- Crystallography : For sodium salts, single-crystal X-ray diffraction clarifies hydration states or polymorphic forms that alter reported melting points .

- Batch variability : Use Karl Fischer titration to quantify residual water, which may affect thermal properties .

Q. Q6. How can microwave-assisted synthesis improve the efficiency of derivatizing this compound for SAR studies?

Methodological Answer:

- Microwave conditions : React the sodium salt with hydrazides (e.g., 4-methoxybenzoyl hydrazide) at 100°C for 10–20 minutes. This accelerates condensation, achieving >80% yield versus 24 hours under conventional heating .

- Real-time monitoring : Use in-situ FTIR to track carbonyl (C=O) and N–H bond changes, optimizing reaction termination .

Methodological Challenges and Solutions

Q. Q7. What are the best practices for ensuring reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

Q. Q8. How can researchers address discrepancies in biological activity data across different cell lines?

Methodological Answer:

- Cell line profiling : Test the compound in primary cells (e.g., PBMCs) versus immortalized lines (e.g., HepG2) to assess tissue-specific effects.

- Metabolic stability : Perform LC-MS to quantify intracellular concentrations, adjusting dosing regimens based on half-life data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.